molecular formula C21H27NO5S B2529906 N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1795491-83-6

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2529906
CAS No.: 1795491-83-6
M. Wt: 405.51
InChI Key: LWOPUKIMOLUENB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes furan, isopropylsulfonyl, and tetrahydro-2H-pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl moiety, followed by the introduction of the isopropylsulfonyl group and the tetrahydro-2H-pyran-4-yl group. Common synthetic routes include:

  • Furan-2-ylmethylamine synthesis: This can be achieved through the reduction of furfural using appropriate reducing agents such as sodium borohydride.

  • Isopropylsulfonyl group introduction: This step often involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base.

  • Tetrahydro-2H-pyran-4-yl group introduction: This can be accomplished through the reaction of the intermediate with tetrahydro-2H-pyran-4-ol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The sulfonyl group can be reduced to form sulfones or sulfoxides.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Sulfones or sulfoxides.

  • Substitution: Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

  • N-(furan-2-ylmethyl) 4-bromobenzamide: Another derivative with potential biological activity.

Uniqueness: N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-16(2)28(24,25)20-7-5-17(6-8-20)14-21(23)22(15-19-4-3-11-27-19)18-9-12-26-13-10-18/h3-8,11,16,18H,9-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOPUKIMOLUENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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